2,5-Dihydrothiophene-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2,5-Dihydrothiophene-3-carbaldehyde and related compounds involves innovative approaches that highlight the efficiency and versatility of modern organic synthesis. For instance, a novel method has been developed for the facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from vinyl azides and 1,4-dithiane-2,5-diol, showcasing a highly efficient and eco-friendly manner of generating these compounds. This method provides a direct route to the desired products, suggesting a possible mechanism for the formation of 2,5-Dihydrothiophene-3-carbaldehyde derivatives (Binhui Chen et al., 2014). Another approach involves a diastereoselective nitrocyclopropanation of 2,5-dihydrothiophene-3-carbaldehydes, highlighting the synthetic versatility of these compounds (C. D. Risi et al., 2013).
Molecular Structure Analysis
The molecular structure of 2,5-Dihydrothiophene-3-carbaldehyde is characterized by its thiophene core, which imparts unique electronic and physical properties to the molecule. This structural feature is crucial for its reactivity and application in various chemical reactions. The presence of the carbaldehyde functional group further increases its reactivity, making it a valuable intermediate for the synthesis of more complex molecules.
Chemical Reactions and Properties
2,5-Dihydrothiophene-3-carbaldehyde participates in a wide range of chemical reactions, demonstrating its versatility as a synthetic intermediate. For example, its reaction with bromonitromethane under catalysis by DL-proline showcases its potential in creating novel compounds with good yields and excellent diastereoselectivities (C. D. Risi et al., 2013). Additionally, the compound's ability to undergo Suzuki-Miyaura cross-coupling reactions opens up pathways to various arylthiophene-2-carbaldehyde compounds, which have shown significant biological activities (Shaukat Ali et al., 2013).
Scientific Research Applications
Antibacterial and Antiurease Activities : A study on novel 4-arylthiophene-2-carbaldehyde compounds, synthesized via Suzuki-Miyaura reactions, demonstrated promising antibacterial, haemolytic, antiurease, and nitric oxide scavenging activities (Ali et al., 2013).
Eco-friendly Synthesis Methods : Research on a simple, efficient, and eco-friendly method for synthesizing 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from vinyl azides and 1,4-dithiane-2,5-diol has been documented, offering a promising synthesis mechanism (Chen et al., 2014).
Optical Properties and Applications : A study on the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines showed that these compounds have moderate to high fluorescence quantum yields, making them potential candidates for invisible ink dyes (Bogza et al., 2018).
Advances in Chemistry and Synthetic Applications : Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs have led to improved synthesis, biological evaluation, and synthetic applications (Hamama et al., 2018).
Photochemical Synthesis : Research on the photochemical synthesis of phenyl-2-thienyl derivatives, where irradiation of 5-bromo- and 5-iodo-thiophene-2-carbaldehyde or methyl ketones leads to the synthesis of 5-phenyl derivatives, has been reported. The iodine-containing compounds are more reactive and stable than those containing bromine (Antonioletti et al., 1986).
Organocatalytic Domino Reactions : A study on the synthesis of optically active highly functionalized tetrahydrothiophenes using organocatalytic domino reactions showed excellent enantioselectivity up to 96% ee (Brandau et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2,5-dihydrothiophene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c6-3-5-1-2-7-4-5/h1,3H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWOFHNNNQBUOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368753 | |
Record name | 2,5-dihydrothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydrothiophene-3-carbaldehyde | |
CAS RN |
113772-16-0 | |
Record name | 2,5-dihydrothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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